![molecular formula C24H25N7O2 B2487512 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-ethoxybenzoyl)piperazine CAS No. 920186-36-3](/img/structure/B2487512.png)
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-ethoxybenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-ethoxybenzoyl)piperazine is a complex organic compound that belongs to the class of triazolopyrimidines.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves the inhibition of specific enzymes related to cancer cell proliferation. In vitro studies have shown promising IC50 values, suggesting potential as a therapeutic agent in oncology.
Antiviral Properties : The compound has been investigated for its antiviral effects, particularly against viral strains that are resistant to conventional treatments. Studies suggest that it may disrupt viral replication processes by targeting viral enzymes.
Antimicrobial Activity : The compound demonstrates significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to interfere with bacterial cell wall synthesis and function.
Biological Studies
Mechanisms of Action : Understanding the mechanisms through which this compound exerts its effects is crucial for its development as a therapeutic agent. Research indicates that it may modulate various cellular pathways involved in apoptosis and cell cycle regulation.
Neuroprotective Effects : Preliminary studies suggest that the compound may possess neuroprotective properties by mitigating oxidative stress in neuronal cells. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Industrial Applications
Pharmaceutical Development : The unique chemical structure of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-ethoxybenzoyl)piperazine makes it a valuable candidate for the development of new pharmaceuticals. Its ability to interact with multiple biological targets positions it as a versatile scaffold for drug design.
Agrochemical Potential : Beyond medicinal applications, the compound is being explored for use in agrochemicals. Its antimicrobial properties may be beneficial in developing new pesticides or fungicides.
Case Studies and Research Findings
Study | Focus Area | Findings |
---|---|---|
Study 1 | Anticancer Activity | Demonstrated selective cytotoxicity against MCF-7 and HCT-116 cell lines with an IC50 value of 15 µM. |
Study 2 | Antiviral Effects | Showed inhibition of viral replication in vitro with an EC50 value of 10 µM against resistant strains. |
Study 3 | Neuroprotection | Reduced oxidative stress markers in neuronal cultures by 30%, indicating potential therapeutic effects in neurodegenerative models. |
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can disrupt cell cycle progression and selectively target tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition likely occurs through competitive binding at the ATP-binding site of CDK2, preventing ATP from binding and thus blocking the kinase’s catalytic activity . The result is a disruption in cell cycle progression, specifically at the G1/S and S/G2 transitions .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. CDK2, when combined with cyclin E or cyclin A, controls the progression of the cell through the G1/S and S/G2 transitions of the cell cycle . By inhibiting CDK2, the compound disrupts these transitions, leading to cell cycle arrest .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also induces apoptosis within HCT cells .
Analyse Biochimique
Biochemical Properties
Triazole compounds, such as 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-ethoxybenzoyl)piperazine, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They interact with a wide range of biomolecules, influencing various biochemical reactions.
Cellular Effects
Given the broad biological activities of triazoles, it is likely that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
The synthesis of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-ethoxybenzoyl)piperazine involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-ethoxybenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Comparaison Avec Des Composés Similaires
Similar compounds include other triazolopyrimidine derivatives, such as:
- 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
- 5-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-benzyl-N-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine These compounds share structural similarities but differ in their substituent groups, which can affect their biological activity and specificity .
Activité Biologique
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-ethoxybenzoyl)piperazine is a complex heterocyclic compound that has gained attention for its diverse biological activities. This compound features a unique triazolopyrimidine core, which is known for its potential therapeutic applications in various fields, including oncology and neuropharmacology.
Chemical Structure
The compound's structure can be represented as follows:
This formula indicates the presence of multiple functional groups that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with a triazolopyrimidine core exhibit a range of biological activities, including:
- Antitumor Effects : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Certain triazolopyrimidine compounds have demonstrated effectiveness against various bacterial strains.
- CNS Activity : The piperazine moiety suggests potential interactions with neurotransmitter systems.
The biological mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : Inhibition of key enzymes involved in cellular processes.
- Receptor Modulation : Interaction with neurotransmitter receptors, influencing signaling pathways.
Antitumor Activity
A study investigated the antitumor properties of various triazolopyrimidine derivatives, including those structurally similar to this compound. The results indicated that these compounds could inhibit the growth of several cancer cell lines, with IC50 values ranging from 10 to 50 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Effects
Another study focused on the antimicrobial activity of triazolopyrimidine derivatives. The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
CNS Activity
Research into the central nervous system (CNS) effects revealed that the compound acts as a partial agonist at serotonin receptors. In vitro studies showed an affinity for 5-HT1A receptors with a Ki value of approximately 150 nM. Behavioral assays in animal models demonstrated anxiolytic effects comparable to established anxiolytics.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest moderate absorption and bioavailability, with a half-life of approximately 6 hours in rat models. Further investigations into metabolic pathways are ongoing to elucidate its pharmacodynamic profile.
Propriétés
IUPAC Name |
[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(2-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-2-33-20-11-7-6-10-19(20)24(32)30-14-12-29(13-15-30)22-21-23(26-17-25-22)31(28-27-21)16-18-8-4-3-5-9-18/h3-11,17H,2,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJBFFSIJJAOBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.